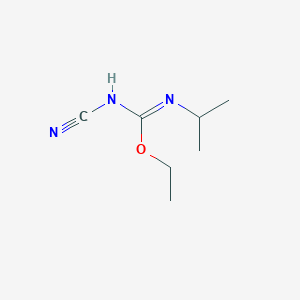![molecular formula C14H16N10O4 B14003093 ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate CAS No. 74290-49-6](/img/structure/B14003093.png)
ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate is a complex organic compound with a molecular formula of C14H16N10O4 and a molecular weight of 388.34100 g/mol . This compound is characterized by its triazole and pyrazine rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate typically involves multi-step reactions starting from commercially available reagents. The synthetic route often includes the formation of the triazole and pyrazine rings through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazine rings, leading to the formation of various derivatives.
Scientific Research Applications
Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate involves its interaction with molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the production of nitric oxide and tumor necrosis factor-α, thereby reducing inflammation . Additionally, it can interact with proteins involved in neuroprotection, such as ATF4 and NF-kB, to exert its effects .
Comparison with Similar Compounds
Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate can be compared with other similar compounds, such as:
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Known for its thermal stability and energetic properties.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Exhibits neuroprotective and anti-inflammatory properties.
Ethyl {[5-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1H-benzimidazol-6-yl]amino}carbothioylcarbamate: Used in early discovery research for its unique chemical structure and potential biological activities.
This compound stands out due to its specific combination of triazole and pyrazine rings, which confer unique biological and chemical properties.
Properties
CAS No. |
74290-49-6 |
|---|---|
Molecular Formula |
C14H16N10O4 |
Molecular Weight |
388.34 g/mol |
IUPAC Name |
ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C14H16N10O4/c1-3-27-13(25)9-11(21-23-19-9)17-7-5-15-6-8(16-7)18-12-10(20-24-22-12)14(26)28-4-2/h5-6H,3-4H2,1-2H3,(H4,16,17,18,19,20,21,22,23,24) |
InChI Key |
HLDAAGCJOVXGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNN=C1NC2=CN=CC(=N2)NC3=NNN=C3C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)


![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)

